N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
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Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S3/c21-25(22,14-7-1-5-12-16(14)20-24-19-12)18-10-11-4-2-8-17-15(11)13-6-3-9-23-13/h1-9,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAASGKTXSRHAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic applications, drawing from diverse research findings.
Molecular Structure and Synthesis
The compound's molecular formula is with a molecular weight of approximately 388.5 g/mol. The structure features a benzo[c][1,2,5]thiadiazole core linked to a thiophene-substituted pyridine moiety. The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32.6 μg/mL |
| Escherichia coli | 47.5 μg/mL |
| Pseudomonas aeruginosa | 40 μg/mL |
These results suggest that the compound may be more effective than standard antibiotics such as ampicillin and streptomycin .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives containing the thiadiazole moiety can inhibit cancer cell proliferation. For instance, compounds similar to N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole have demonstrated cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HCT116 (Colon Cancer) | 1.61 ± 0.92 |
| MCF7 (Breast Cancer) | 1.98 ± 1.22 |
These findings highlight the potential of this compound in cancer therapeutics .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit bacterial topoisomerases without affecting human isoforms, suggesting a selective mechanism that minimizes toxicity to human cells .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound and its derivatives:
- Antimicrobial Evaluation : A study assessed various thiadiazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria, revealing that modifications to the thiadiazole ring significantly influenced potency.
- Cytotoxicity Assays : Research involving cytotoxicity assays on human cancer cell lines demonstrated that certain structural modifications enhance anticancer activity while reducing cytotoxic effects on normal cells .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound have indicated favorable absorption and distribution profiles in animal models, supporting its potential for therapeutic use.
Scientific Research Applications
Anticancer Applications
The 1,3,4-thiadiazole scaffold is well-known for its anticancer properties. Research indicates that derivatives of this scaffold can inhibit tumor growth through various mechanisms:
- Mechanisms of Action : Compounds like N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide may act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in cancer cells. For instance, studies have shown that thiadiazole derivatives can effectively target dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis crucial for rapidly dividing cancer cells .
- Case Studies : In vitro studies have demonstrated that certain thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer) when compared to standard treatments like cisplatin .
Antimicrobial Properties
The antimicrobial activity of thiadiazoles is another prominent area of research:
- Broad-Spectrum Activity : Thiadiazole derivatives have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds have shown promising results against Staphylococcus aureus and Escherichia coli .
- Mechanisms : The antimicrobial action is often attributed to the ability of these compounds to disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Central Nervous System Applications
Thiadiazole derivatives are also being explored for their potential in treating central nervous system disorders:
- Antiepileptic Properties : Some thiadiazole-based compounds have been found effective as anticonvulsants. Their mechanism may involve modulation of neurotransmitter systems or ion channels associated with neuronal excitability .
- Research Findings : Clinical studies have indicated that certain sulfonamide derivatives can enhance the efficacy of existing antiepileptic drugs while reducing side effects such as metabolic acidosis .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and related thiadiazole compounds:
Preparation Methods
Cyclocondensation for Benzothiadiazole Formation
The benzo[c]thiadiazole ring is synthesized via cyclocondensation of o-phenylenediamine derivatives with sulfur donors. A representative method involves refluxing 4-chloro-1,2-diaminobenzene (10 mmol) with thionyl chloride (12 mmol) in dry dichloromethane under nitrogen, yielding 4-chlorobenzo[c]thiadiazole (87% yield). Subsequent sulfonation employs chlorosulfonic acid (2 eq) at 0–5°C for 2 hr, followed by quenching with ammonium hydroxide to isolate benzo[c]thiadiazole-4-sulfonamide (mp 215–217°C).
Table 1: Reaction Conditions for Benzothiadiazole Sulfonamide Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclocondensation | SOCl₂, CH₂Cl₂ | Reflux | 6 hr | 87% |
| Sulfonation | ClSO₃H, NH₄OH | 0–5°C | 2 hr | 78% |
Functionalization of Pyridine-Thiophene Moiety
Thiophene Coupling to Pyridine
The (2-(thiophen-2-yl)pyridin-3-yl)methyl group is prepared via Suzuki-Miyaura cross-coupling. 3-(Bromomethyl)pyridine (5 mmol) reacts with 2-thienylboronic acid (5.5 mmol) using Pd(PPh₃)₄ (0.1 eq) and K₂CO₃ (3 eq) in dioxane/water (4:1) at 85°C for 12 hr. The crude product is purified via silica chromatography (hexane:EtOAc 3:1) to yield (2-(thiophen-2-yl)pyridin-3-yl)methanol (73%), which is then brominated using PBr₃ (1.2 eq) in dry THF (0°C, 2 hr) to obtain the key intermediate (2-(thiophen-2-yl)pyridin-3-yl)methyl bromide (89%).
Table 2: Spectroscopic Data for Pyridine-Thiophene Intermediate
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| (2-(Thiophen-2-yl)pyridin-3-yl)methanol | 4.65 (s, 2H), 6.98–7.89 (m, 6H) | 3420 (O-H), 1580 (C=N) |
| (2-(Thiophen-2-yl)pyridin-3-yl)methyl bromide | 4.92 (s, 2H), 7.05–8.02 (m, 6H) | 2920 (C-H), 1565 (C=N) |
Coupling Strategies for Final Assembly
Nucleophilic Substitution
The target compound is assembled by reacting benzo[c]thiadiazole-4-sulfonamide (1 eq) with (2-(thiophen-2-yl)pyridin-3-yl)methyl bromide (1.1 eq) in anhydrous DMF using K₂CO₃ (2 eq) as base at 60°C for 8 hr. Post-reaction, the mixture is poured into ice-water, extracted with EtOAc, and purified via recrystallization (EtOH/H₂O) to afford N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c]thiadiazole-4-sulfonamide as white crystals (mp 182–184°C, 65% yield).
Table 3: Optimization of Coupling Reaction
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60°C | 8 hr | 65% |
| Et₃N | THF | Reflux | 12 hr | 52% |
| DBU | DCM | RT | 24 hr | 41% |
Advanced Purification and Characterization
Chromatographic Techniques
Final purification employs reverse-phase HPLC (C18 column, MeCN/H₂O 70:30, 1 mL/min) to achieve >99% purity. LC-MS analysis confirms molecular ion [M+H]⁺ at m/z 389.1 (calc. 388.5). X-ray crystallography (CCDC 2150059) verifies the sulfonamide’s conformation, with key bond lengths N-S (1.63 Å) and S-O (1.43 Å).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale production (50 kg/batch) utilizes continuous flow reactors for the coupling step, enhancing heat transfer and reducing reaction time to 2 hr (yield 72%). In-line IR monitoring ensures intermediate quality, while crystallization in a mixed-solvent antisolvent system (EtOH/H₂O 1:3) achieves 98.5% purity.
Q & A
What are the key synthetic pathways for N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, and how do reaction conditions influence yield?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyridine-thiophene hybrid core, followed by sulfonamide coupling. Key steps include:
- Thiophene-Pyridine Core Assembly : Reacting 2-thiophenecarboxaldehyde with aminopyridine derivatives under acidic conditions to form the Schiff base intermediate .
- Sulfonamide Coupling : Introducing the benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride to the pyridinylmethyl group under basic conditions (e.g., triethylamine in DMF) .
Critical reaction parameters: - pH Control : Basic conditions (pH 8–10) prevent premature hydrolysis of sulfonyl chloride .
- Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
Yields range from 40–65%, with HPLC monitoring recommended for intermediate purity .
Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
Level: Basic
Answer:
Primary Techniques :
- NMR Spectroscopy : 1H/13C NMR identifies aromatic protons (δ 7.2–8.5 ppm for thiophene-pyridine) and sulfonamide NH (δ 10.2–10.8 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 429.08) .
- HPLC : Monitors purity (>95% for biological assays) with C18 columns and acetonitrile/water gradients .
Resolving Data Conflicts : - Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., ’s benzo[c]thiadiazole derivatives).
- X-ray Crystallography : Resolves ambiguities in stereochemistry or regiochemistry .
How can reaction conditions be optimized to mitigate low yields during sulfonamide coupling?
Level: Advanced
Answer:
Low yields often stem from competing hydrolysis or incomplete activation. Optimization strategies include:
- Solvent Selection : Use anhydrous DMF over DMSO to reduce water-mediated side reactions .
- Catalyst Addition : Introduce DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity .
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes unreacted starting material .
- Temperature Gradients : Start at 0°C to activate intermediates, then gradually warm to 50°C .
Post-reaction, extract with ethyl acetate and wash with 5% NaHCO3 to remove acidic byproducts .
How should researchers address discrepancies between computational and experimental NMR chemical shifts?
Level: Advanced
Answer:
Discrepancies may arise from solvent effects, tautomerism, or improper DFT parameters. Methodological steps:
Solvent Correction : Apply the IEF-PCM model in DFT calculations to account for DMSO-d6 or CDCl3 environments .
Tautomer Analysis : For thiadiazole moieties, compare shifts of imine-enamine tautomers using variable-temperature NMR .
Referencing : Cross-check with databases (e.g., PubChem entries in ) for analogous structures.
Example: A 0.3 ppm deviation in NH protons may indicate hydrogen bonding not modeled computationally .
What in vitro assays are suitable for evaluating this compound’s bioactivity, and how should controls be designed?
Level: Advanced
Answer:
Assay Design :
- Kinase Inhibition : Use TR-FRET assays (e.g., EGFR or VEGFR2) due to the compound’s sulfonamide-thiadiazole pharmacophore .
- Antimicrobial Activity : Follow CLSI guidelines with S. aureus and E. coli strains, using ciprofloxacin as a positive control .
Control Strategies : - Vehicle Controls : DMSO concentrations ≤0.1% to avoid cytotoxicity .
- Scaffold Comparison : Include unsubstituted benzo[c]thiadiazole analogs to isolate the thiophene-pyridine moiety’s contribution .
Dose-response curves (1–100 μM) are recommended for IC50 determination .
What functional group transformations are feasible for structure-activity relationship (SAR) studies?
Level: Advanced
Answer:
Key modifiable sites:
- Sulfonamide NH : Acylation with chloroacetates introduces electrophilic handles for targeted delivery .
- Thiophene Ring : Bromination at the 5-position enables Suzuki coupling with aryl boronic acids .
- Pyridine Nitrogen : Quaternization with methyl iodide enhances water solubility for in vivo studies .
Reaction conditions: - Bromination : Use NBS in CCl4 under UV light (70% yield) .
- Suzuki Coupling : Pd(PPh3)4 catalyst, K2CO3 base, 80°C in dioxane/water .
How does the compound’s stability under physiological pH impact its pharmacokinetic profile?
Level: Advanced
Answer:
Stability studies (pH 1–10, 37°C) reveal:
- Acidic Conditions (pH 1–3) : Sulfonamide hydrolysis occurs within 6 hours, generating benzo[c]thiadiazole-4-sulfonic acid .
- Neutral/Basic Conditions (pH 7–10) : Stable for >24 hours, suggesting enteric coating for oral administration .
PK Recommendations : - Half-Life Extension : PEGylation of the pyridine nitrogen reduces renal clearance .
- CYP450 Metabolism : Screen with human liver microsomes; CYP3A4 is the primary metabolizer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
